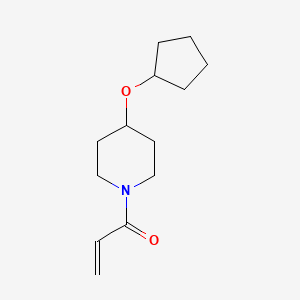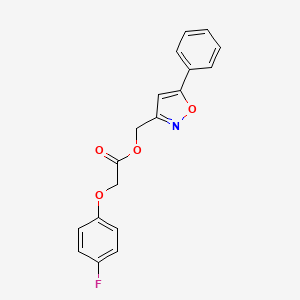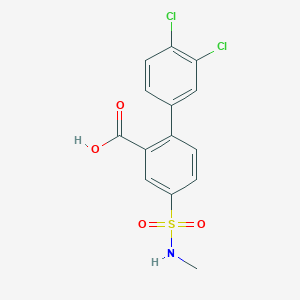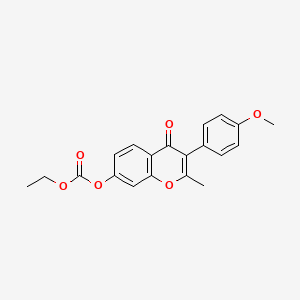
1H-Indole, 5-bromo-1-(2-propyn-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 5-bromo-1-(2-propyn-1-yl)- is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that has been found in various natural sources, including plants and animals. The 5-bromo-1-(2-propyn-1-yl)- derivative of indole has been synthesized using various methods and has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
Antimicrobial Activity
1H-Indole derivatives, such as those derived from 5-bromo-1H-indole, have been found to have significant antimicrobial activity. Studies have shown that these compounds are effective against various strains of bacteria and fungi, indicating their potential as novel drugs for treating infections (Mageed, El- Ezabi, & Khaled, 2021).
Crystal Structure and Molecular Interactions
Research on 1H-indole derivatives includes examining their crystal structures and molecular interactions. This helps in understanding the physicochemical properties and potential biological activities of these compounds (Barakat et al., 2017).
Pharmaceutical Applications
The synthesis of novel 1H-indole derivatives and their evaluation for pharmaceutical uses, such as anticancer and antimicrobial activities, are ongoing areas of research. These derivatives offer promising avenues for developing new therapeutic agents (Anonymous, 2020).
Synthesis and Characterization
The synthesis and characterization of various 1H-indole derivatives are crucial in understanding their potential applications. This includes the study of their reaction mechanisms, structural elucidation using techniques like X-ray crystallography, and assessment of their stability and reactivity (Geetha et al., 2019).
Antidepressant and Sedative Properties
Some 1H-indole derivatives, particularly those with bromine substitutions, have shown potential as antidepressant and sedative drug leads. These findings highlight the importance of halogens, like bromine, in drug design (Ibrahim et al., 2017).
Anticancer Properties
Certain 1H-indole derivatives demonstrate promising anticancer properties. Their potential in inhibiting key enzymes and pathways related to cancer progression is a significant area of research, offering insights into developing new anticancer drugs (Yılmaz et al., 2020).
Role in Synthesis of Other Compounds
1H-Indole derivatives serve as intermediates in the synthesis of other complex molecules, such as naratriptan hydrochloride, a drug used for migraine treatment. Understanding their synthesis aids in the development of more efficient and cost-effective production methods (Shashikumar et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various microbial strains, indicating potential antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds have shown the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, contributing to their enhanced biocompatibility .
Pharmacokinetics
An adme analysis was performed on similar compounds, indicating that they possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar compounds have shown moderate to excellent activity against various microbial strains .
Action Environment
It’s worth noting that the stability of similar compounds against metabolic degradation has been highlighted .
Properties
IUPAC Name |
5-bromo-1-prop-2-ynylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h1,3-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUSQIJDBGUJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)
![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2485977.png)
![4-Cyclopropyl-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2485980.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)
![N-(2-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2485986.png)

![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2485991.png)
![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)

